3-(methylamino)-1-phenylpropan-1-ol
3-(methylamino)-1-phenylpropan-1-ol
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Fluoxetine Impurity A is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes. It is also found as an impurity in fluoxetine.
Fluoxetine Impurity A is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes. It is also found as an impurity in fluoxetine.
Brand Name:
Vulcanchem
CAS No.:
42142-52-9
VCID:
VC21352391
InChI:
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
SMILES:
CNCCC(C1=CC=CC=C1)O
Molecular Formula:
C10H15NO
Molecular Weight:
165.23 g/mol
3-(methylamino)-1-phenylpropan-1-ol
CAS No.: 42142-52-9
Cat. No.: VC21352391
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Fluoxetine Impurity A is an aromatic amino alcohol used as an initiator in radical addition reactions with tetrahalomethanes. It is also found as an impurity in fluoxetine. |
|---|---|
| CAS No. | 42142-52-9 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 3-(methylamino)-1-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
| Standard InChI Key | XXSDCGNHLFVSET-UHFFFAOYSA-N |
| SMILES | CNCCC(C1=CC=CC=C1)O |
| Canonical SMILES | CNCCC(C1=CC=CC=C1)O |
| Appearance | Off-White to Pale Yellow Solid |
| Melting Point | 57-61°C |
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